2-羟丙基诺达拉非

描述

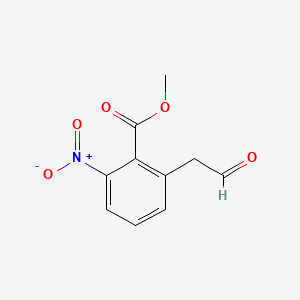

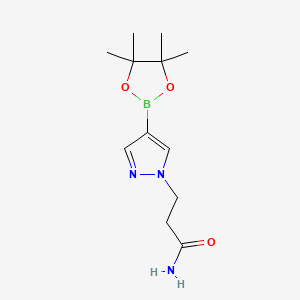

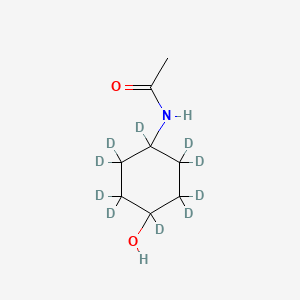

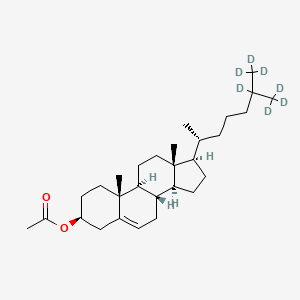

2-Hydroxypropyl nortadalafil is a novel tadalafil analogue . It was found in dietary supplements using adulterants screening and isolated using column chromatography .

Synthesis Analysis

The synthesis of 2-Hydroxypropyl nortadalafil involves the use of extensive 1D- and 2D-NMR and MS spectral analyses . The structure was determined as 6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(3-hydroxypropyl)pyrazino .Molecular Structure Analysis

The molecular formula of 2-Hydroxypropyl nortadalafil is C24H23N3O5 . Its average mass is 433.457 Da and its monoisotopic mass is 433.163757 Da .科学研究应用

神经学研究

“2-羟丙基诺达拉非” 用于神经学研究 . 它是神经系统疾病研究中使用的一种研究工具。 该化合物可用于研究诸如帕金森病和精神分裂症之类的疾病 .

药物研究

该化合物也用于药物研究 . 它是他达拉非家族的一部分,该家族通常用于治疗勃起功能障碍和良性前列腺增生 .

兽医研究

“2-羟丙基诺达拉非” 用于兽医研究 . 它是兽医化合物和代谢物参考材料的一部分 .

杂质参考材料

该化合物用作杂质参考材料 . 它用于药物的质量控制和开发 .

蛋白质组学研究

未来方向

The future directions of 2-Hydroxypropyl nortadalafil research could involve a more detailed study of its synthesis, chemical reactions, mechanism of action, and safety profile. It is also important to investigate its potential applications, especially considering its presence in dietary supplements .

作用机制

Target of Action

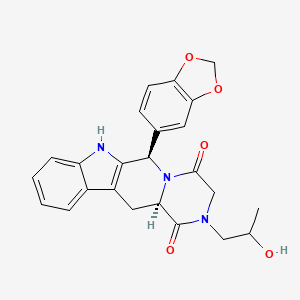

2-Hydroxypropyl Nortadalafil is a derivative of Tadalafil . Tadalafil is a member of the phosphodiesterase (PDE) inhibitors, which are known to target and inhibit the enzyme phosphodiesterase type 5 (PDE5) . This enzyme is found in various tissues, most prominently in the corpus cavernosum of the penis and the arteries of the pulmonary vascular bed .

Mode of Action

The compound works by inhibiting PDE5, an enzyme that regulates blood flow in the penis and lungs . By inhibiting this enzyme, 2-Hydroxypropyl Nortadalafil enhances the effect of nitric oxide, which is released during sexual stimulation. This leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Biochemical Pathways

The primary biochemical pathway affected by 2-Hydroxypropyl Nortadalafil is the nitric oxide/cGMP pathway . When sexual stimulation causes local release of nitric oxide, inhibition of PDE5 by 2-Hydroxypropyl Nortadalafil leads to increased levels of cGMP in the corpus cavernosum. This results in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Pharmacokinetics

As a derivative of tadalafil, it may share similar adme (absorption, distribution, metabolism, and excretion) properties . Tadalafil is known to be rapidly absorbed, widely distributed in the body, metabolized by the liver, and excreted in the feces and urine .

Result of Action

The primary result of the action of 2-Hydroxypropyl Nortadalafil is the relaxation of smooth muscle tissue and increased blood flow to certain areas of the body . This can lead to the resolution of erectile dysfunction symptoms or the reduction of pulmonary arterial hypertension .

Action Environment

The action of 2-Hydroxypropyl Nortadalafil can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the compound . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances .

属性

IUPAC Name |

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(2-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5/c1-13(28)10-26-11-21(29)27-18(24(26)30)9-16-15-4-2-3-5-17(15)25-22(16)23(27)14-6-7-19-20(8-14)32-12-31-19/h2-8,13,18,23,25,28H,9-12H2,1H3/t13?,18-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRCGCUDAOLEEX-QMWSHBGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347612 | |

| Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-(2-hydroxypropyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1353020-85-5 | |

| Record name | 2-Hydroxypropyl nortadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353020855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-(2-hydroxypropyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYPROPYL NORTADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBI9RRK02V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B569021.png)